1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
説明
This compound features a piperidine-4-carboxamide core modified with a 4-methoxyphenylsulfonyl group and a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl substituent. Its synthesis likely involves multi-step reactions, including sulfonylation of piperidine derivatives and coupling with thiazole-containing amines .
特性
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-27-15-6-8-16(9-7-15)29(25,26)23-12-10-14(11-13-23)19(24)22-20-21-17-4-2-3-5-18(17)28-20/h6-9,14H,2-5,10-13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPIPQOUQJCNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, exploring its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 1-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.42 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The sulfonamide group is known for its enzyme inhibitory properties. This compound has shown potential in inhibiting enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are common among similar sulfonamide derivatives. This activity could be beneficial in treating conditions characterized by inflammation .
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Evaluation :
A study evaluated the compound's effects on multiple cancer cell lines including Mia PaCa-2 and PANC-1. The results indicated that the compound exhibited significant cytotoxicity, comparable to established chemotherapeutics . -
Enzyme Inhibition Studies :
In a series of experiments aimed at assessing enzyme inhibition, the compound was found to inhibit AChE with an IC₅₀ value of 2.14 µM, suggesting a strong potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's . -
Anti-inflammatory Research :
Research conducted on inflammatory models demonstrated that this compound could significantly reduce levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory disorders .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares structural motifs with sulfonamide-containing and heterocyclic derivatives. Key analogues include:
Key Observations :
- Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group (C-SO₂-N) differs from the carboxamide (C-C(=O)-N) in compound 74, impacting hydrogen-bonding and target affinity .
- Heterocyclic Diversity : The tetrahydrobenzothiazole in the target compound offers conformational rigidity compared to the triazole-thiones in , which exhibit tautomerism (thiol ↔ thione) .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR :
- The 4-methoxyphenyl group in the target compound would show a singlet at ~3.8 ppm (OCH₃) in ¹H-NMR, distinct from compound 14’s nitro group (δ ~8.0 ppm for aromatic protons) .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound with high purity?
The synthesis of this compound typically involves multi-step organic reactions, including:
- Sulfonylation : Reaction of a piperidine derivative with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Amide coupling : Activation of the carboxylic acid group (e.g., using HATU or DCC) followed by reaction with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency .
Key monitoring : Use TLC or HPLC to track reaction progress and ensure intermediate purity .
Q. How should researchers characterize this compound to confirm its structural integrity?
Analytical methods include:
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Initial screening should focus on:
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays, given the sulfonamide’s role in binding catalytic sites .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while avoiding degradation?
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (40–80°C), solvent (DMF vs. THF), and stoichiometry .
- Degradation pathways : Monitor byproducts via LC-MS; avoid strong bases or prolonged heating, which may hydrolyze the sulfonyl group .
- Catalyst screening : Test Pd/C or CuI for coupling steps to reduce reaction time .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2) .
- MD simulations : Simulate binding stability in aqueous environments (GROMACS/AMBER) for ≥100 ns .
- QSAR modeling : Correlate structural features (e.g., sulfonyl group electronegativity) with bioactivity data from analogues .
Q. How should researchers resolve contradictory data in biological activity studies?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC50 values .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Structural analogs : Compare with derivatives lacking the methoxyphenyl or thiazole groups to isolate pharmacophoric elements .
Methodological Challenges and Solutions
Q. Handling the compound’s low solubility in aqueous buffers
Q. Addressing synthetic bottlenecks in scaling up
- Flow chemistry : Implement continuous-flow reactors for sulfonylation and amidation steps to improve reproducibility .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Critical Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
